Amyloid beta/A4 protein precursor770 (403-407)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyloid beta/A4 protein precursor770 (403-407) is a specific peptide fragment derived from the amyloid precursor protein. This protein is significant in the context of neurodegenerative diseases, particularly Alzheimer’s disease. The peptide sequence corresponds to a region within the larger amyloid precursor protein, which is involved in various cellular processes, including cell adhesion, neurite outgrowth, and synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amyloid beta/A4 protein precursor770 (403-407) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this peptide involves scaling up the solid-phase synthesis process. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Amyloid beta/A4 protein precursor770 (403-407) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects of specific residues on peptide function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Amyloid beta/A4 protein precursor770 (403-407) has several scientific research applications:
Neurodegenerative Disease Research: It is used to study the pathogenesis of Alzheimer’s disease and other neurodegenerative disorders.
Drug Development: The peptide serves as a target for developing therapeutic agents aimed at modulating amyloid precursor protein processing.
Cell Biology: It is used to investigate cellular processes such as cell adhesion, neurite outgrowth, and synaptic plasticity
Mechanism of Action
The mechanism of action of Amyloid beta/A4 protein precursor770 (403-407) involves its interaction with various cellular receptors and proteins. It plays a role in:
Cell Adhesion: Mediates interactions between cells and the extracellular matrix.
Neurite Outgrowth: Promotes the growth and branching of neurites.
Synaptic Plasticity: Modulates synaptic strength and plasticity, which are crucial for learning and memory.
Comparison with Similar Compounds
Similar Compounds
Amyloid beta/A4 protein precursor770 (740-770):
Amyloid beta/A4 protein precursor770 (394-410): A longer peptide fragment used in similar research contexts.
Uniqueness
Amyloid beta/A4 protein precursor770 (403-407) is unique due to its specific sequence and the role it plays in the processing of the amyloid precursor protein. Its interactions and effects on cellular processes make it a valuable tool in neurodegenerative disease research .
Properties
IUPAC Name |
4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N11O9S.C2HF3O2/c1-46-11-8-16(22(43)36-17(12-37)23(44)45)35-20(41)14(5-3-10-32-25(29)30)34-21(42)15(6-7-18(38)39)33-19(40)13(26)4-2-9-31-24(27)28;3-2(4,5)1(6)7/h13-17,37H,2-12,26H2,1H3,(H,33,40)(H,34,42)(H,35,41)(H,36,43)(H,38,39)(H,44,45)(H4,27,28,31)(H4,29,30,32);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFKCOFPYHHOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48F3N11O11S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.